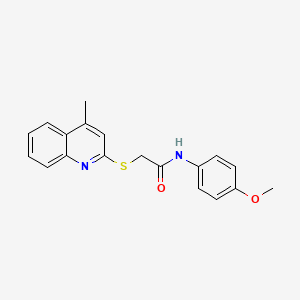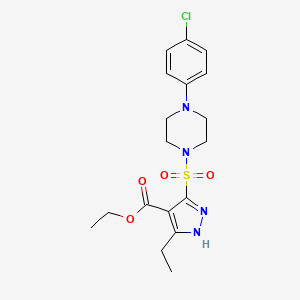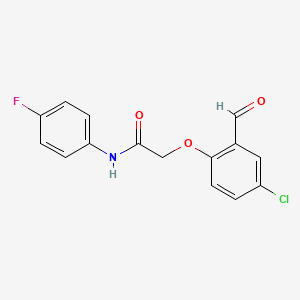
N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide, also known as MQSA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Crystallography : A study by Bai et al. (2011) involved the synthesis of quinoline derivatives, showcasing the methods to create compounds with a similar structure to N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide. This research provides insights into the synthesis process, crystal structure, and computational analysis of these types of compounds (Bai et al., 2011).
Biological and Pharmacological Activities
- Antituberculosis Activity : The same study by Bai et al. (2011) also explored the in vitro antituberculosis activity of the synthesized compounds, offering a perspective on their potential therapeutic applications (Bai et al., 2011).
- Anticancer Properties : Nagarajan et al. (2006) examined indenoisoquinoline topoisomerase I inhibitors, which are structurally related to N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide. These compounds demonstrated significant cytotoxicity and potent topoisomerase I inhibition, suggesting their potential as anticancer agents (Nagarajan et al., 2006).
- Antibacterial Activity : Research by Osarumwense (2022) on 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, a compound with a similar moiety, showed significant antibacterial activity against various bacterial strains, highlighting the antimicrobial potential of such compounds (Osarumwense, 2022).
Drug Development and SAR Studies
- Development as Apoptosis Inducers : Sirisoma et al. (2009) identified a compound structurally akin to N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide as a potent apoptosis inducer, highlighting its potential as an anticancer agent. This compound also demonstrated high blood-brain barrier penetration, which is crucial in the development of brain-targeted therapies (Sirisoma et al., 2009).
- Quantitative Structure-Activity Relationships (QSAR) : Studies like those conducted by Rahman et al. (2014) on quinazoline derivatives provide valuable insights into the structure-activity relationships of such compounds. This knowledge is fundamental in drug discovery and development processes, particularly in understanding how structural modifications can impact biological activity (Rahman et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-11-19(21-17-6-4-3-5-16(13)17)24-12-18(22)20-14-7-9-15(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGIQMKLVGVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)



![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)
![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2952907.png)
![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2952909.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)



![N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952916.png)